molecular formula C5H7ClO2 B1606561 5-(Chloromethyl)dihydrofuran-2(3h)-one CAS No. 39928-72-8

5-(Chloromethyl)dihydrofuran-2(3h)-one

Cat. No.: B1606561
CAS No.: 39928-72-8
M. Wt: 134.56 g/mol
InChI Key: HPLJEKXDAFHJPD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)dihydrofuran-2(3H)-one is an organic compound with the molecular formula C5H7ClO2 It is a derivative of dihydrofuranone, characterized by the presence of a chloromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)dihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the chlorination of dihydrofuran-2(3H)-one using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as the use of cobalt or aluminum oxide catalysts, can be employed to enhance the efficiency of the chlorination reaction.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the chloromethyl group to a hydroxymethyl group.

    Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products

The major products formed from these reactions include hydroxymethyl derivatives, carboxylic acids, and various substituted dihydrofuranones.

Scientific Research Applications

5-(Chloromethyl)dihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)dihydrofuran-2(3H)-one involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Dihydro-5-(hydroxymethyl)-2(3H)-furanone: This compound is similar in structure but contains a hydroxymethyl group instead of a chloromethyl group.

    Hydroxymethylfurfural: Another related compound, known for its applications in the production of biofuels and as a platform chemical in green chemistry.

Uniqueness

5-(Chloromethyl)dihydrofuran-2(3H)-one is unique due to its chloromethyl group, which imparts distinct reactivity and allows for a broader range of chemical modifications compared to its hydroxymethyl counterpart. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

5-(chloromethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLJEKXDAFHJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278435
Record name 5-(Chloromethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39928-72-8
Record name 39928-72-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Chloromethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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